molecular formula C7H4BrCl2NO2 B13944688 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene

3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene

Cat. No.: B13944688
M. Wt: 284.92 g/mol
InChI Key: LZTNRVBTOBVIPT-UHFFFAOYSA-N
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Description

3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process can be broken down into several steps:

    Halogenation: The bromine and chlorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine in the presence of a catalyst like iron bromide, while chlorination can be done using chlorine gas or a chlorinating agent like sulfuryl chloride.

    Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and halogens.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used for reduction reactions.

    Oxidation: Potassium permanganate in an alkaline medium is commonly used for oxidation reactions.

Major Products

    Aminobenzene Derivatives: Reduction of the nitro group yields aminobenzene derivatives.

    Carboxylic Acids: Oxidation of the methyl group results in carboxylic acids.

Scientific Research Applications

3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific electronic properties.

    Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agricultural Chemicals: The compound is used in the synthesis of agrochemicals like pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene involves its interaction with various molecular targets:

    Electrophilic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where the electron-deficient aromatic ring reacts with nucleophiles.

    Reduction and Oxidation: The nitro and methyl groups undergo redox reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the bromine and methyl groups.

    3-Bromo-4-nitrotoluene: Similar structure but lacks the chlorine atoms.

    2,4-Dichloro-5-nitrotoluene: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene is unique due to the combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro, halogens) and electron-donating (methyl) groups makes it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C7H4BrCl2NO2

Molecular Weight

284.92 g/mol

IUPAC Name

3-bromo-1,2-dichloro-4-methyl-5-nitrobenzene

InChI

InChI=1S/C7H4BrCl2NO2/c1-3-5(11(12)13)2-4(9)7(10)6(3)8/h2H,1H3

InChI Key

LZTNRVBTOBVIPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)Br

Origin of Product

United States

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